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trans-Sulindac

Catalog No.
S8066502
CAS No.
49627-22-7
M.F
C20H17FO3S
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Sulindac

CAS Number

49627-22-7

Product Name

trans-Sulindac

IUPAC Name

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid

Molecular Formula

C20H17FO3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+

InChI Key

MLKXDPUZXIRXEP-RQZCQDPDSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

A sulfinylindene derivative prodrug whose sulfinyl moiety is converted in vivo to an active NSAID analgesic. Specifically, the prodrug is converted by liver enzymes to a sulfide which is excreted in the bile and then reabsorbed from the intestine. This helps to maintain constant blood levels with reduced gastrointestinal side effects.

trans-Sulindac, often referred to simply as Sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. It is a prodrug derived from sulfinylindene, which is metabolized in the body to its active sulfide form. The compound's chemical formula is C20_{20}H17_{17}F O3_3S, and it has a molecular weight of approximately 356.411 g/mol. Sulindac is known for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain .

Sulindac undergoes various chemical transformations in the body:

  • Metabolism: Sulindac is primarily converted into two metabolites:
    • Sulfide metabolite: This is the active form that exerts the anti-inflammatory effects.
    • Sulfone metabolite: This form is produced through irreversible oxidation and has different pharmacological properties .
  • Cis-Trans Isomerization: Under ultraviolet (UV) irradiation, Sulindac can undergo photoisomerization, leading to the formation of its trans-isomer. This reaction occurs in aqueous media and can affect the drug's stability and efficacy .
  • Photodegradation: Sulindac can degrade under UV light, resulting in various photoproducts. The kinetics of this degradation can vary based on environmental conditions such as pH and light intensity .

Sulindac exhibits several biological activities:

  • Anti-inflammatory: It effectively reduces inflammation by inhibiting COX enzymes.
  • Analgesic: Provides pain relief similar to other NSAIDs.
  • Antipyretic: Reduces fever through central mechanisms affecting the hypothalamus.
  • Antitumor properties: Some studies suggest that Sulindac may inhibit the growth of precancerous polyps in individuals with familial adenomatous polyposis, indicating potential anticancer effects .

The synthesis of trans-Sulindac can be achieved through several methods:

  • Starting Materials:
    • p-Fluorobenzyl chloride reacts with the anion of diethylmethyl malonate to produce an intermediate diester.
    • Saponification and decarboxylation of this intermediate yield further precursors.
  • Alternative Methods:
    • A Perkin reaction between p-fluorobenzaldehyde and propionic anhydride in the presence of sodium acetate can also be employed.
    • Catalytic hydrogenation using palladium on carbon can help reduce olefinic bonds .
  • Final Steps:
    • The active methylene group condenses with p-methylthiobenzaldehyde, followed by oxidation to produce the final product, trans-Sulindac.

Sulindac is used in various clinical settings:

  • Management of Pain and Inflammation: Commonly prescribed for conditions like arthritis, tendinitis, and other inflammatory disorders.
  • Cancer Prevention: Investigated for its role in reducing colorectal cancer risk in high-risk populations.
  • Postoperative Pain Relief: Utilized for managing pain following surgical procedures due to its effective analgesic properties .

Sulindac interacts with several biological systems:

  • Cytochrome P450 System: Its metabolism involves cytochrome P450 enzymes, which play a crucial role in drug interactions and metabolism.
  • Enzyme Activity Modulation: Studies indicate that both enantiomers of Sulindac can enhance the activity of certain P450 enzymes, affecting the metabolism of other drugs .
  • Gastrointestinal Effects: Compared to other NSAIDs, Sulindac may have a lower incidence of gastrointestinal side effects due to its unique metabolic pathway involving enterohepatic circulation .

Several compounds share similarities with trans-Sulindac in terms of structure or function:

Compound NameStructure TypePrimary UseUnique Features
IbuprofenNonsteroidal Anti-inflammatory Drug (NSAID)Pain relief, inflammationMore potent anti-inflammatory effects but higher gastrointestinal side effects.
NaproxenNonsteroidal Anti-inflammatory Drug (NSAID)Pain relief, inflammationLonger half-life than Sulindac; also used for arthritis management.
KetorolacNonsteroidal Anti-inflammatory Drug (NSAID)Short-term pain managementStronger analgesic effect; used primarily for postoperative pain.
CelecoxibCOX-2 InhibitorPain reliefSelectively inhibits COX-2; lower gastrointestinal risks compared to traditional NSAIDs.

Uniqueness of trans-Sulindac

trans-Sulindac stands out due to its dual mechanism involving both COX inhibition and potential anticancer properties. Its unique metabolic pathway allows for reduced gastrointestinal side effects compared to other NSAIDs while still providing effective analgesic and anti-inflammatory benefits .

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

356.08824374 g/mol

Monoisotopic Mass

356.08824374 g/mol

Heavy Atom Count

25

UNII

5NVO8803F9

Dates

Last modified: 11-23-2023

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